

"spectroscopic data (NMR, IR, Mass Spec) for 1,1-Difluoroethene"

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Compound of Interest

Compound Name: 1,1-Difluoroethene;methoxymethane

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Spectroscopic Profile of 1,1-Difluoroethene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1-Difluoroethene (Vinylidene Fluoride), a critical building block in polymer chemistry and pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable reference data for compound identification, structural elucidation, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1,1-Difluoroethene are characterized by complex spin-spin coupling between the proton and fluorine nuclei. The following tables summarize the reported chemical shifts and coupling constants.

¹H NMR Data

The proton NMR spectrum of 1,1-Difluoroethene is more complex than a simple singlet due to coupling with the fluorine atoms. The chemical shift and coupling constants are solvent-dependent.

Parameter	Value (in CCl ₄)
Chemical Shift (δ)	4.55 ppm
$^2J_{HH}$ (geminal)	-3.0 Hz
$^3J_{HF}$ (cis)	+6.9 Hz
$^3J_{HF}$ (trans)	+34.5 Hz

¹³C NMR Data

The ¹³C NMR spectrum of 1,1-Difluoroethene shows two distinct resonances for the two carbon atoms, each split by the attached fluorine and hydrogen atoms.

Carbon Atom	Chemical Shift (δ)	Coupling Constants (J)
C1 (=CF ₂)	153.2 ppm	$^1J_{CF}$ = 292.3 Hz (triplet)
C2 (=CH ₂)	87.5 ppm	$^1J_{CH}$ = 160.0 Hz (triplet), $^2J_{CF}$ = 25.0 Hz (triplet of triplets)

¹⁹F NMR Data

The ¹⁹F NMR spectrum provides key information about the fluorine environment in the molecule.

Parameter	Value
Chemical Shift (δ)	-81.3 ppm (relative to CFCl ₃)
$^2J_{FF}$ (geminal)	+37.6 Hz (in CCl ₄)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 1,1-Difluoroethene exhibits characteristic absorption bands corresponding to its various vibrational modes. The table below details the assignments for the fundamental vibrational frequencies.[\[1\]](#)[\[2\]](#)

Frequency (cm ⁻¹)	Symmetry	Assignment
3117	B ₁	ν(CH ₂) asym
3036	A ₁	ν(CH ₂) sym
1729	A ₁	ν(C=C)
1420	A ₁	δ(CH ₂) scissoring
1300	A ₁	ν(CF ₂) sym
1087	B ₂	ν(CF ₂) asym
926	B ₁	ω(CH ₂) wagging
805	A ₁	δ(CF ₂) scissoring
612	B ₂	ρ(CH ₂) rocking
437	A ₂	τ(CH ₂) twisting
408	B ₁	ρ(CF ₂) rocking
330	B ₂	ω(CF ₂) wagging

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1,1-Difluoroethene results in a characteristic fragmentation pattern. The molecular ion peak is observed, along with several key fragment ions.

m/z	Relative Intensity (%)	Putative Fragment
64	100	$[\text{C}_2\text{H}_2\text{F}_2]^+$ (Molecular Ion)
63	12	$[\text{C}_2\text{HF}_2]^+$
45	25	$[\text{C}_2\text{H}_2\text{F}]^+$
44	15	$[\text{C}_2\text{H}_2\text{F}-\text{H}]^+$
33	10	$[\text{CH}_2\text{F}]^+$
31	8	$[\text{CF}]^+$
26	18	$[\text{C}_2\text{H}_2]^+$

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a volatile, gaseous compound like 1,1-Difluoroethene.

Gas-Phase NMR Spectroscopy

- Sample Preparation:** A specialized gas-tight NMR tube equipped with a valve is required. The tube is attached to a vacuum line, evacuated, and then backfilled with 1,1-Difluoroethene gas to the desired pressure. A small amount of a volatile reference standard, such as tetramethylsilane (TMS), can be introduced for chemical shift referencing.
- Instrumentation:** A high-field NMR spectrometer equipped with a probe suitable for gas-phase measurements is used. The spectrometer is tuned to the appropriate nucleus (^1H , ^{13}C , or ^{19}F).
- Data Acquisition:** The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. For ^1H and ^{19}F NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, a significantly larger number of scans is necessary. Proton-decoupled spectra are typically acquired for ^{13}C NMR to simplify the spectrum and improve sensitivity.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Coupling constants are measured from the splitting patterns of the signals.

Gas-Phase Infrared (IR) Spectroscopy

- **Sample Preparation:** A gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated to remove air and moisture. A background spectrum of the empty cell is collected. The cell is then filled with 1,1-Difluoroethene gas to a known pressure.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is employed. The instrument directs a beam of infrared radiation through the gas cell.
- **Data Acquisition:** The sample spectrum is recorded by passing the IR beam through the gas-filled cell. The detector measures the intensity of the transmitted light as a function of wavenumber.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum. The positions of the absorption bands are then identified and correlated with specific molecular vibrations.

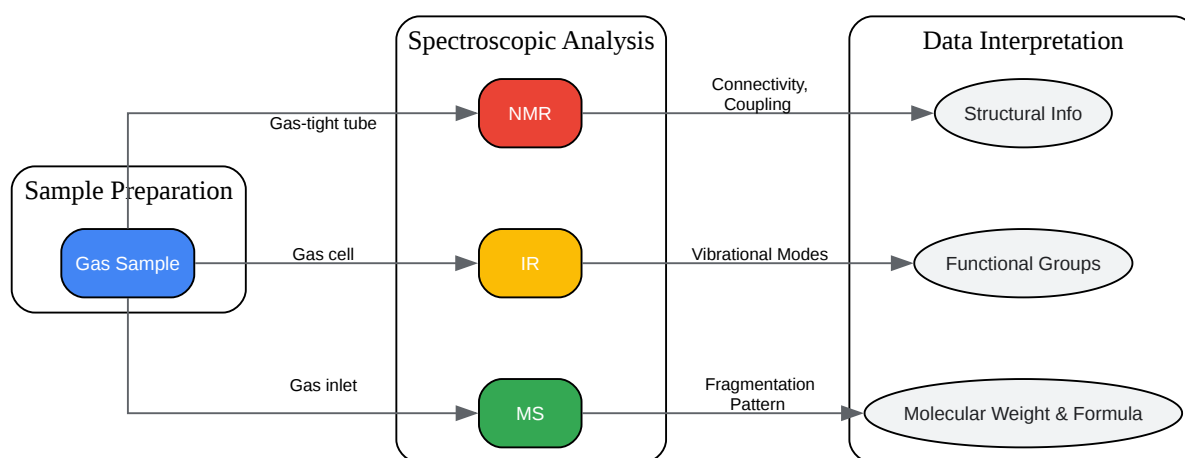
Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** For a volatile compound like 1,1-Difluoroethene, the sample is introduced into the mass spectrometer via a gas inlet system. This typically involves a reservoir from which the gas can be leaked into the ion source at a controlled rate.
- **Ionization:** In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion (M^{+}), and to fragment into smaller, charged ions.
- **Mass Analysis:** The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- **Detection and Spectrum Generation:** A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

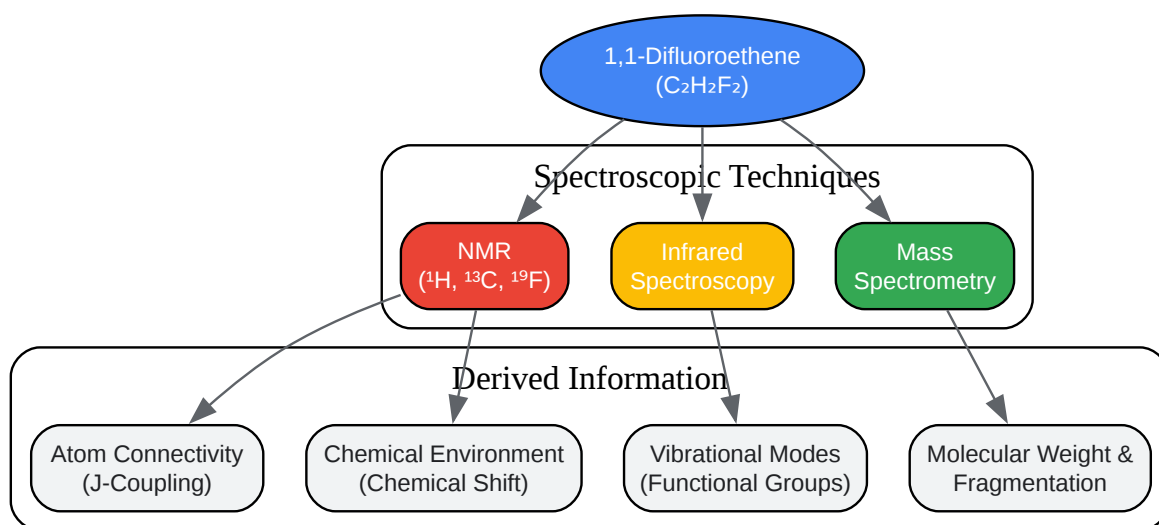
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for the spectroscopic analysis of 1,1-Difluoroethene.



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Caption: Experimental workflow for the spectroscopic analysis of 1,1-Difluoroethene.



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Caption: Relationship between spectroscopic techniques and derived molecular information.

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References

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- 2. researchgate.net [researchgate.net]
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